molecular formula C15H18N2O4 B558670 (R)-N-Boc-4-cyanophenylalanine CAS No. 146727-62-0

(R)-N-Boc-4-cyanophenylalanine

Cat. No. B558670
M. Wt: 290.31 g/mol
InChI Key: RMBLTLXJGNILPG-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-N-Boc-4-cyanophenylalanine” is a chemical compound with the molecular formula C15H18N2O4 . It is also known as N-tert-Butoxycarbonyl-4-cyanophenyl-D-alanine .


Molecular Structure Analysis

The molecular structure of “®-N-Boc-4-cyanophenylalanine” consists of 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight is 290.31 g/mol .


Physical And Chemical Properties Analysis

“®-N-Boc-4-cyanophenylalanine” has a molecular weight of 290.31 g/mol . The melting point is 152.6 ºC .

Scientific Research Applications

Sensors and Biosensors for Amino Acids Detection

Recent studies have focused on developing sensors and biosensors for detecting amino acids, including phenylalanine, which shares a functional group (cyanophenyl) with (R)-N-Boc-4-cyanophenylalanine. These studies highlight the interdisciplinary nature of this research, spanning chemistry, biochemistry, and bioengineering. Conducting polymers and molecularly imprinted polymers are used as sensitive materials for electrochemical sensors and biosensors, demonstrating potential for quality control in medicines and monitoring diseases associated with amino acids (Dinu & Apetrei, 2022).

Ninhydrin Reaction for Amino Acids Analysis

The ninhydrin reaction, a method for analyzing amino acids, peptides, and proteins, plays a significant role in various scientific disciplines, including agricultural, biochemical, and nutritional sciences. This reaction forms a distinctive purple dye (Ruhemann's purple) upon reacting with primary amino groups, facilitating the detection and analysis of compounds of interest across diverse fields. The adaptability of the ninhydrin reaction for manual and automated processes underscores its utility for scientific research involving amino acids (Friedman, 2004).

Therapeutic Effects of Amino Acid Derivatives

Investigations into the therapeutic effects of amino acid derivatives, such as 4-phenylbutyric acid, offer insights into their applications in biomedical research. 4-Phenylbutyric acid, for example, has been studied for its role as a chemical chaperone in preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress. These properties suggest potential therapeutic applications in treating diseases related to protein misfolding and endoplasmic reticulum stress, highlighting the relevance of amino acid derivatives in medical research (Kolb et al., 2015).

Raman Spectroscopic Techniques for Protein Study

Raman spectroscopy and its advancements, including Raman Optical Activity (ROA), have been utilized to study proteins' structure and conformational changes. This technique provides unique signatures for various secondary structures and amino acid residues, aiding in the differentiation and analysis of proteins like bovine serum albumin (BSA) and lysozyme. The application of Raman spectroscopy in understanding protein folding and structure exemplifies the utility of advanced analytical techniques in research related to amino acids and their derivatives (Kuhar, Sil, & Umapathy, 2021).

Safety And Hazards

The safety data for “®-N-Boc-4-cyanophenylalanine” indicates that it has hazard symbols Xn, and the risk codes are R20/21/22 . The safety description is S36/37 .

properties

IUPAC Name

(2R)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBLTLXJGNILPG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Boc-4-cyanophenylalanine

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